2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide
Description
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide is a complex phthalimide derivative characterized by:
- Dual 1,3-dioxoisoindolyl (phthalimide) groups linked via a propanamide backbone.
- Phenyl substituents at the β-position of both propanamide chains.
- A central carbamothioyl (thiourea) bridge connecting the two phthalimide-propanamide units.
Properties
Molecular Formula |
C35H26N4O6S |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C35H26N4O6S/c40-29(27(19-21-11-3-1-4-12-21)38-31(42)23-15-7-8-16-24(23)32(38)43)36-35(46)37-30(41)28(20-22-13-5-2-6-14-22)39-33(44)25-17-9-10-18-26(25)34(39)45/h1-18,27-28H,19-20H2,(H2,36,37,40,41,46) |
InChI Key |
ZPOKQOVCKRXASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=S)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isoindole-1,3-dione Precursors
Isoindole-1,3-dione (phthalimide) derivatives serve as foundational building blocks. A common approach involves cyclization reactions using phthalic anhydride and amines. For example:
-
Method A : Reaction of phthalic anhydride with substituted anilines under reflux in acetic acid yields N-substituted isoindole-1,3-diones.
-
Method B : Microwave-assisted condensation of phthalic anhydride with amines in solvent-free conditions reduces reaction time and improves yields.
Table 1: Representative Conditions for Isoindole-1,3-dione Synthesis
Formation of Propanamide Backbone
The propanamide linker is constructed via nucleophilic acyl substitution or condensation:
-
Method C : Reaction of isoindole-1,3-dione-containing carboxylic acids with thionyl chloride generates acyl chlorides, which are then coupled with β-phenylpropane-1,3-diamine.
-
Method D : Direct amidation using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane.
Critical Considerations :
Introduction of Carbamothioyl Group
The carbamothioyl (-N-CS-N-) bridge is introduced via reactions with isothiocyanates or thiourea derivatives:
-
Method E : One-pot synthesis using N-amidinothiourea and isoindole-dione-functionalized acyl chlorides in DMF, followed by cyclization with loss of amines.
-
Method F : Reaction of pre-formed propanamide intermediates with thiophosgene or alkyl isothiocyanates under inert conditions.
Example Protocol (Method E) :
-
Dissolve N-amidinothiourea (1.0 eq) in dry DMF.
-
Add isoindole-dione-propanoyl chloride (2.0 eq) dropwise at 0°C.
-
Warm to room temperature, stir for 12 h.
-
Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica chromatography.
Table 2: Optimization of Carbamothioyl Formation
| Isothiocyanate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methyl isothiocyanate | THF | –78 to 0 | 56 |
| Phenyl isothiocyanate | Acetone | Reflux | 72 |
Final Coupling and Cyclization
The assembly of the target compound requires sequential coupling of the subunits:
-
Method G : Convergent synthesis linking two isoindole-dione-propanoyl units via a carbamothioyl spacer using thiourea and acyl chlorides.
-
Method H : Solid-phase synthesis on Wang resin, enabling stepwise addition and simplified purification.
Challenges :
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N,N’-BIS[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]THIOUREA has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Mechanism of Action
The mechanism of action of N,N’-BIS[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. Additionally, the thiourea moiety may interact with metal ions or other cofactors, modulating their function and affecting various biochemical processes .
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide is a complex organic molecule with potential biological activities. This article focuses on its biological activity, particularly in the context of anticancer properties, antioxidant effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.55 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including dioxoisoindole moieties and a phenylpropanamide backbone.
Anticancer Activity
Recent studies have highlighted the potential of isoindole derivatives in cancer treatment. The compound's structure suggests it may interact with various biological targets involved in cancer progression:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting signaling pathways critical for tumor growth.
- In Vitro Studies : Research indicates that similar isoindole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from isoindole structures have shown promising results in inhibiting ovarian cancer cell lines (A2780 and A2780CISR) with IC50 values indicating effective concentrations for therapeutic action .
| Compound | IC50 (µM) Parent Cells | IC50 (µM) Resistant Cells |
|---|---|---|
| S3c | 15.57 | 11.52 |
| S5b | Not specified | Not specified |
| S6c | Not specified | Not specified |
Antioxidant Activity
The antioxidant properties of this compound are crucial given the role of oxidative stress in cancer and other diseases. Preliminary screening using the DPPH assay has shown that related compounds possess significant antioxidant capabilities, which could mitigate oxidative damage in cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of isoindole derivatives:
- Study on Anticancer Properties : A study synthesized various aminothiazole and aminopyridine derivatives that displayed significant anticancer activity against resistant ovarian cancer cell lines. These studies suggest that modifications to the isoindole structure can enhance therapeutic efficacy against drug-resistant cancers .
- Antimicrobial Activity : Other research has shown that isoindole derivatives exhibit antimicrobial properties, indicating their potential as broad-spectrum agents against various pathogens .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for isoindole-dione moieties), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-validate with elemental analysis to confirm empirical composition. For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust/vapor via fume hoods. Store in airtight containers under inert gas (e.g., argon) in a dry, cool environment to prevent hydrolysis of the isoindole-dione groups. Electrostatic discharge risks require grounding during transfer .
Q. How should researchers design initial synthetic routes for this compound?
- Methodological Answer : Prioritize modular synthesis via amide coupling (e.g., HATU/DIPEA) between the isoindole-dione-phenylpropanoyl and carbamothioyl-propanamide fragments. Optimize protecting group strategies (e.g., tert-butoxycarbonyl for amines) to minimize side reactions. Monitor reaction progress with thin-layer chromatography (TLC) and isolate intermediates via flash column chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR signals (e.g., overlapping aromatic protons) may arise from dynamic rotational isomerism. Use variable-temperature NMR to probe conformational exchange. For ambiguous NOE correlations, employ DFT computational modeling to simulate spectra and compare with experimental data. Validate via single-crystal X-ray diffraction for absolute configuration .
Q. What experimental design strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Use Bayesian optimization to predict high-yield conditions with minimal trials. For exothermic steps, implement flow-chemistry systems to enhance heat dissipation and scalability .
Q. How can researchers investigate the compound's bioactivity and mechanism of action?
- Methodological Answer : Conduct molecular docking studies to identify potential protein targets (e.g., kinases or proteases with isoindole-dione affinity). Validate via surface plasmon resonance (SPR) for binding kinetics and in vitro enzyme inhibition assays . For cellular studies, use fluorescence-tagged derivatives to track sublocalization in live-cell imaging .
Q. What analytical methods address stability challenges under physiological conditions?
- Methodological Answer : Perform accelerated stability testing in simulated biological buffers (pH 7.4, 37°C) with HPLC-MS monitoring. Identify degradation products (e.g., hydrolyzed isoindole-dione rings) and modify substituents (e.g., electron-withdrawing groups) to enhance stability. Validate via circular dichroism (CD) if chirality affects degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
